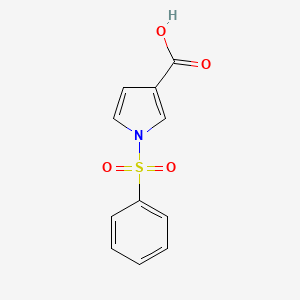![molecular formula C8H8N2 B1316416 3-méthyl-1H-pyrrolo[3,2-b]pyridine CAS No. 25796-94-5](/img/structure/B1316416.png)
3-méthyl-1H-pyrrolo[3,2-b]pyridine
Vue d'ensemble
Description
3-Methyl-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound with the molecular formula C8H8N2. It is a derivative of pyridine and pyrrole, featuring a fused ring system that includes both a pyridine and a pyrrole ring.
Applications De Recherche Scientifique
3-Methyl-1H-pyrrolo[3,2-b]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mécanisme D'action
Target of Action
The primary targets of 3-methyl-1H-pyrrolo[3,2-b]pyridine are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . They play an essential role in various types of tumors .
Mode of Action
3-methyl-1H-pyrrolo[3,2-b]pyridine interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of downstream signaling .
Biochemical Pathways
The inhibition of FGFRs by 3-methyl-1H-pyrrolo[3,2-b]pyridine affects several biochemical pathways. The FGF–FGFR axis is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The compound’s action results in the inhibition of these pathways, particularly the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways .
Pharmacokinetics
The compound’s low molecular weight suggests that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The inhibition of FGFRs by 3-methyl-1H-pyrrolo[3,2-b]pyridine has several molecular and cellular effects. In vitro, the compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
Analyse Biochimique
Biochemical Properties
3-Methyl-1H-pyrrolo[3,2-b]pyridine plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes and interactions with proteins. This compound has been shown to interact with fibroblast growth factor receptors (FGFRs), specifically FGFR1, FGFR2, and FGFR3 . These interactions are crucial as they inhibit the FGFR signaling pathway, which is involved in cell proliferation, differentiation, and survival. The inhibition of FGFRs by 3-methyl-1H-pyrrolo[3,2-b]pyridine can lead to the suppression of tumor growth and progression, making it a potential candidate for cancer therapy.
Cellular Effects
The effects of 3-methyl-1H-pyrrolo[3,2-b]pyridine on various cell types and cellular processes are profound. This compound has been shown to inhibit the proliferation of breast cancer cells and induce apoptosis . Additionally, 3-methyl-1H-pyrrolo[3,2-b]pyridine significantly inhibits the migration and invasion of cancer cells, further highlighting its potential as an anti-cancer agent. The compound influences cell signaling pathways, including the RAS-MEK-ERK and PI3K-Akt pathways, which are critical for cell growth and survival .
Molecular Mechanism
At the molecular level, 3-methyl-1H-pyrrolo[3,2-b]pyridine exerts its effects through specific binding interactions with biomolecules. It acts as a hinge binder, forming hydrogen bonds with the backbone carbonyl of E562 and NH of A564 in the hinge region of FGFR . This binding inhibits the autophosphorylation of tyrosine residues in the cytoplasmic tail of FGFR, preventing the activation of downstream signaling pathways. The inhibition of these pathways leads to reduced cell proliferation and increased apoptosis in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-methyl-1H-pyrrolo[3,2-b]pyridine have been observed to change over time. The compound exhibits stability under sealed, dry conditions at room temperature . Its long-term effects on cellular function have been studied in both in vitro and in vivo settings. In vitro studies have shown that prolonged exposure to 3-methyl-1H-pyrrolo[3,2-b]pyridine leads to sustained inhibition of cell proliferation and induction of apoptosis . In vivo studies have demonstrated its potential to inhibit tumor growth over extended periods .
Dosage Effects in Animal Models
The effects of 3-methyl-1H-pyrrolo[3,2-b]pyridine vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound effectively inhibit tumor growth without causing significant toxicity . At higher doses, 3-methyl-1H-pyrrolo[3,2-b]pyridine can exhibit toxic effects, including adverse impacts on liver and kidney function . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
3-Methyl-1H-pyrrolo[3,2-b]pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . These metabolic processes can affect the compound’s bioavailability and efficacy. Understanding the metabolic pathways of 3-methyl-1H-pyrrolo[3,2-b]pyridine is crucial for optimizing its therapeutic use.
Transport and Distribution
The transport and distribution of 3-methyl-1H-pyrrolo[3,2-b]pyridine within cells and tissues are mediated by specific transporters and binding proteins. The compound is distributed throughout the body, with higher concentrations observed in the liver and kidneys . Its localization and accumulation in these organs are critical for its therapeutic effects and potential toxicity. The interactions with transporters and binding proteins influence the compound’s distribution and overall efficacy.
Subcellular Localization
3-Methyl-1H-pyrrolo[3,2-b]pyridine exhibits specific subcellular localization, which affects its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with target proteins and enzymes . Post-translational modifications, such as phosphorylation, can influence its subcellular localization and activity. Understanding the subcellular distribution of 3-methyl-1H-pyrrolo[3,2-b]pyridine is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1H-pyrrolo[3,2-b]pyridine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-aminopyridine with an α,β-unsaturated carbonyl compound under acidic conditions can lead to the formation of the desired pyrrolopyridine structure .
Industrial Production Methods
Industrial production of 3-methyl-1H-pyrrolo[3,2-b]pyridine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-1H-pyrrolo[3,2-b]pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce pyrrolidine derivatives .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1H-pyrrolo[2,3-b]pyridine
- 1H-pyrrolo[3,4-c]pyridine
- 1H-pyrrolo[2,3-c]pyridine
Uniqueness
3-Methyl-1H-pyrrolo[3,2-b]pyridine is unique due to its specific substitution pattern and the resulting electronic and steric effects.
Propriétés
IUPAC Name |
3-methyl-1H-pyrrolo[3,2-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-6-5-10-7-3-2-4-9-8(6)7/h2-5,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLFHWHHHXXMPEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C1N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20948697 | |
| Record name | 3-Methyl-1H-pyrrolo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20948697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25796-94-5 | |
| Record name | 1H-Pyrrolo(3,2-b)pyridine, 3-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025796945 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methyl-1H-pyrrolo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20948697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-1H-pyrrolo[3,2-b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5,5'-Dichloro-4,4',7,7'-tetramethyl-3H,3'H-[2,2'-bibenzo[b]thiophenylidene]-3,3'-dione](/img/structure/B1316347.png)

![Imidazo[1,2-b]pyridazin-6-ol](/img/structure/B1316355.png)

![Benzo[h]quinoline-2-carbaldehyde](/img/structure/B1316358.png)
![Benzene, [[(8-bromooctyl)oxy]methyl]-](/img/structure/B1316359.png)





